molecular formula C15H12N2O5S B2770680 Methyl 2-cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylate

Methyl 2-cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylate

Cat. No.: B2770680
M. Wt: 332.3 g/mol
InChI Key: VEXAKEBSBMAIOB-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scientific Research Applications

CCI-006 has several scientific research applications, including:

Safety and Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Mechanism of Action

Target of Action

CCI-006 primarily targets MLL-rearranged leukemia cells . These cells are characterized by a specific genetic rearrangement in the Mixed Lineage Leukemia (MLL) gene, which leads to aggressive forms of leukemia. The compound also targets leukemias that share common leukemogenic pathways with MLL-rearranged leukemia, such as CALM-AF10 translocated leukemias .

Mode of Action

CCI-006 operates by inhibiting mitochondrial respiration . This inhibition results in insurmountable mitochondrial depolarization within a subset of MLL-rearranged leukemia cells . The compound induces a pro-apoptotic unfolded protein response (UPR), leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by CCI-006 is the mitochondrial respiratory pathway. By inhibiting this pathway, the compound disrupts the energy production within the leukemia cells, leading to mitochondrial depolarization . This disruption triggers a pro-apoptotic unfolded protein response, which ultimately leads to apoptosis, or programmed cell death .

Result of Action

The primary result of CCI-006’s action is the induction of apoptosis in a subset of MLL-rearranged leukemia cells . This leads to a reduction in the number of these aggressive leukemia cells, potentially slowing disease progression and improving patient outcomes.

Action Environment

The efficacy and stability of CCI-006 may be influenced by various environmental factors. For instance, the metabolic phenotype of the leukemia cells can impact the compound’s effectiveness . Cells with a more glycolytic metabolic phenotype, characterized by elevated HIF1α expression, were found to be less responsive to CCI-006 . This suggests that the tumor microenvironment and the metabolic state of the cells can influence the action of CCI-006.

Preparation Methods

The synthetic routes and reaction conditions for CCI-006 involve several steps. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for CCI-006 are optimized to ensure high yield and purity. The compound is typically stored as a powder at -20°C for up to three years or in solution at -80°C for up to one year .

Chemical Reactions Analysis

CCI-006 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert CCI-006 into reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .

Comparison with Similar Compounds

CCI-006 is unique in its selective inhibition of leukemia cells with mixed lineage leukemia rearrangements. Similar compounds include:

    CCI-007: Another inhibitor targeting leukemia cells with mixed lineage leukemia rearrangements.

    Nerol: A mitochondrial fusion promoter.

    Tempo: A mitochondrial metabolism inhibitor.

    Dihydrorotenone: An inhibitor of mitochondrial respiration .

These compounds share some similarities in their mechanisms of action but differ in their specific targets and effects on cellular metabolism.

Properties

IUPAC Name

methyl (E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5S/c1-21-15(18)11(9-16)8-12-4-7-14(22-12)10-2-5-13(6-3-10)23(17,19)20/h2-8H,1H3,(H2,17,19,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXAKEBSBMAIOB-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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